Nonanoic acid, 9-chloro-8-oxo-
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Overview
Description
Nonanoic acid, 9-chloro-8-oxo-, is a derivative of nonanoic acid, which is a nine-carbon fatty acid. This compound is characterized by the presence of a chlorine atom and a ketone group at the 9th and 8th positions, respectively. It is a medium-chain fatty acid with various applications in different fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Nonanoic acid, 9-chloro-8-oxo-, can be synthesized through several methods. One common approach involves the chlorination of nonanoic acid followed by oxidation. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus trichloride, and an oxidizing agent like potassium permanganate or chromium trioxide. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of nonanoic acid, 9-chloro-8-oxo-, often involves large-scale chlorination and oxidation processes. These processes are optimized for efficiency and yield, using continuous flow reactors and advanced separation techniques to purify the final product. The use of catalysts and automated systems helps in maintaining consistent quality and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
Nonanoic acid, 9-chloro-8-oxo-, undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in 9-chloro-8-hydroxy-nonanoic acid.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products
Oxidation: Nonanoic acid derivatives with additional carboxyl or hydroxyl groups.
Reduction: 9-chloro-8-hydroxy-nonanoic acid.
Substitution: Various substituted nonanoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Nonanoic acid, 9-chloro-8-oxo-, has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its effects on cellular processes and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals, surfactants, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of nonanoic acid, 9-chloro-8-oxo-, involves its interaction with various molecular targets. The compound can inhibit specific enzymes or disrupt cellular membranes due to its lipophilic nature. The presence of the ketone and chlorine groups enhances its reactivity, allowing it to participate in various biochemical pathways. These interactions can lead to changes in cellular metabolism, signaling, and overall function.
Comparison with Similar Compounds
Similar Compounds
Nonanoic acid: A nine-carbon fatty acid without the chlorine and ketone groups.
9-oxononanoic acid: A derivative with a ketone group at the 9th position but without the chlorine atom.
Pelargonic acid: Another name for nonanoic acid, commonly used in industrial applications.
Uniqueness
Nonanoic acid, 9-chloro-8-oxo-, is unique due to the presence of both the chlorine and ketone groups, which confer distinct chemical and biological properties
Properties
CAS No. |
60254-73-1 |
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Molecular Formula |
C9H15ClO3 |
Molecular Weight |
206.66 g/mol |
IUPAC Name |
9-chloro-8-oxononanoic acid |
InChI |
InChI=1S/C9H15ClO3/c10-7-8(11)5-3-1-2-4-6-9(12)13/h1-7H2,(H,12,13) |
InChI Key |
KXJMMYBTYIIBHF-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCC(=O)O)CCC(=O)CCl |
Origin of Product |
United States |
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